molecular formula C10H14BCl2NO4 B12460612 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B12460612
M. Wt: 293.94 g/mol
InChI Key: FUOKBESTQMGROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzoxaborole core: This can be achieved through cyclization reactions involving boronic acids and suitable diols.

    Introduction of the aminomethyl group: This step often involves nucleophilic substitution reactions using amines.

    Chlorination and hydroxyethoxylation: These steps involve selective halogenation and etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoxaboroles, which can be further functionalized for specific applications.

Scientific Research Applications

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of inflammatory cytokines . This interaction is facilitated by the boron atom, which forms stable complexes with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl and hydroxyethoxy groups enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C10H14BCl2NO4

Molecular Weight

293.94 g/mol

IUPAC Name

2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride

InChI

InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H

InChI Key

FUOKBESTQMGROA-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.